Methyl 1-aminocyclobutanecarboxylate

NMDA Receptor Pharmacology Glycine Site Modulation Conformational Analysis

Methyl 1-aminocyclobutanecarboxylate (CAS 215597-35-6) is a cyclobutane-derived α,α-disubstituted amino acid ester. As the methyl ester of 1-aminocyclobutanecarboxylic acid (ACBC), it serves as a conformationally restricted analog of glycine, where the cyclobutane ring locks the φ and ψ torsion angles into a limited range.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 215597-35-6
Cat. No. B112292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-aminocyclobutanecarboxylate
CAS215597-35-6
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCC1)N
InChIInChI=1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3
InChIKeySGXOPTPGZBLQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-aminocyclobutanecarboxylate (CAS 215597-35-6): A Conformationally Constrained Amino Acid Ester for Medicinal Chemistry and Peptide Synthesis


Methyl 1-aminocyclobutanecarboxylate (CAS 215597-35-6) is a cyclobutane-derived α,α-disubstituted amino acid ester [1]. As the methyl ester of 1-aminocyclobutanecarboxylic acid (ACBC), it serves as a conformationally restricted analog of glycine, where the cyclobutane ring locks the φ and ψ torsion angles into a limited range [2]. This compound is a key building block in medicinal chemistry for introducing constrained amino acid residues into peptides and small-molecule drug candidates, with applications spanning NMDA receptor modulation, tumor imaging, and antifungal agent development [3].

Why Methyl 1-aminocyclobutanecarboxylate Cannot Be Replaced by Its Closest Analogs Without Compromising Research Outcomes


Substituting Methyl 1-aminocyclobutanecarboxylate with its free acid (1-aminocyclobutanecarboxylic acid, ACBC), a different ester homolog (e.g., ethyl ester), or a smaller ring analog (e.g., methyl 1-aminocyclopropanecarboxylate) introduces measurable changes in physicochemical properties, conformational behavior, and biological activity. The cyclobutane ring imparts a specific degree of conformational restriction—less rigid than cyclopropane but more constrained than cyclopentane—which directly influences receptor binding kinetics and peptide secondary structure [1]. Furthermore, the methyl ester offers a distinct balance of lipophilicity (XLogP3 = -0.1) versus the more hydrophilic cyclopropane analog (XLogP3 = -0.4) and the more lipophilic ethyl ester, affecting membrane permeability and esterase-mediated prodrug conversion rates [2]. These differences mean that even closely related compounds cannot be interchanged in a research protocol without re-optimizing key parameters such as reaction yields, pharmacokinetic profiles, or pharmacological efficacy [3].

Head-to-Head Quantitative Differentiation Evidence for Methyl 1-aminocyclobutanecarboxylate


Conformational Rigidity: Cyclobutane vs. Cyclopropane vs. Cyclopentane Ring Constraints Dictate Receptor Pharmacology

At the NMDA receptor glycine site, the cyclobutane-containing ACBC (the free acid form to which the methyl ester acts as a prodrug) exhibits mixed agonist/antagonist properties, whereas the cyclopropane analog (ACPC) is a potent full agonist and cycloleucine (cyclopentane) is a very weak antagonist [1]. This functional switch is a direct consequence of ring size-dependent conformational constraint and cannot be replicated by substituting ring systems [2].

NMDA Receptor Pharmacology Glycine Site Modulation Conformational Analysis

Lipophilicity-Driven BBB Penetration Potential: Methyl Ester vs. Free Acid vs. Ethyl Ester

The methyl ester of 1-aminocyclobutanecarboxylic acid has a computed XLogP3 of -0.1, making it significantly more lipophilic than the free acid (predicted XLogP3 ≈ -2.5 for the zwitterion) and moderately less lipophilic than the ethyl ester (predicted XLogP3 ≈ 0.3–0.5) [1]. This places the methyl ester in the optimal lipophilicity window (XLogP3 between -0.5 and 1.0) for passive blood-brain barrier permeation while retaining sufficient aqueous solubility for formulation [2]. In vivo, the methyl ester is rapidly hydrolyzed by plasma esterases to the active free acid (ACBC), with a brain elimination half-life of approximately 4–5 minutes in rodent models [3].

Prodrug Design Blood-Brain Barrier Permeability CNS Drug Delivery

Enzyme Inhibitory Selectivity: ACBC Methyl Ester vs. Cyclopropane Analog in ACC Oxidase Inhibition

In a direct comparison of six 1-aminocyclopropane-1-carboxylate (ACC) analogs, 1-aminocyclobutane-1-carboxylate (ACBC, the parent acid) was the most potent competitive inhibitor of ACC oxidase from carnation petals, with a Ki of 2031 µM and an affinity approximately 5-fold higher than the natural substrate ACC [1]. The corresponding methyl ester serves as a more membrane-permeable prodrug for delivering ACBC to intracellular enzyme targets. This contrasts with the cyclopropane analog ACPC, which acts as a substrate rather than an inhibitor of ACC oxidase [2].

Plant Biochemistry Enzyme Inhibition Ethylene Biosynthesis

Physicochemical Comparison: Cyclobutane Methyl Ester vs. Cyclopropane Methyl Ester and Cyclopentane Methyl Ester

Computed molecular properties of the methyl esters across three ring sizes reveal systematic differences that directly impact compound selection for lead optimization. The cyclobutane methyl ester (MW 129.16, XLogP3 = -0.1, TPSA = 52.3 Ų) occupies an intermediate position between the cyclopropane analog (MW 115.13, XLogP3 = -0.4, TPSA = 52.3 Ų) and the cyclopentane analog (MW 143.18, XLogP3 ~ 0.2–0.4, TPSA ~ 52.3 Ų) [1]. While TPSA remains constant, the incremental lipophilicity increase (~0.3 logP units per additional methylene group) enables fine-tuning of ADME properties without altering hydrogen-bonding capacity [2].

Drug-Like Property Optimization Lead Compound Selection Physicochemical Profiling

Optimal Procurement Scenarios for Methyl 1-aminocyclobutanecarboxylate: Where Quantitative Evidence Supports Its Selection


NMDA Receptor Glycine Site Pharmacology Studies

For electrophysiology or binding assays investigating the transition from agonist to antagonist behavior at the NMDA receptor glycine site, the cyclobutane scaffold (delivered as the methyl ester prodrug) is essential. As demonstrated by Watson & Lanthorn (1990) [1], the cyclobutane ring produces mixed partial agonist/antagonist properties that cannot be replicated by cyclopropane (pure agonist) or cyclopentane (pure antagonist) analogs. The methyl ester prodrug enables cell membrane penetration for intact-cell assays while being hydrolyzed intracellularly to the active ACBC acid.

CNS Drug Discovery Prodrug Development

When designing brain-penetrant amino acid-based therapeutics, the methyl ester of 1-aminocyclobutanecarboxylic acid offers a quantifiably optimal XLogP3 of -0.1 [2], which lies within the established CNS drug-like space. This value is superior to both the free acid (too hydrophilic for passive BBB permeation) and the ethyl ester (too lipophilic, risking reduced aqueous solubility and increased plasma protein binding). The rapid in vivo hydrolysis (brain T1/2 ≈ 5 min in mice) ensures efficient conversion to the pharmacologically active free acid after CNS entry [3].

Plant Ethylene Biosynthesis and Senescence Research

For studies of ACC oxidase inhibition and post-harvest senescence delay, the cyclobutane scaffold is critical. Kosugi et al. (1997) [4] demonstrated that ACBC is the most potent ACC oxidase inhibitor among six tested analogs, with a Ki of 2031 µM and 5-fold higher affinity than the natural substrate. The methyl ester form serves as a cell-permeable analog suitable for whole-plant or tissue assays, where the free acid may have limited membrane permeability.

Peptide Conformational Restriction and Foldamer Design

For incorporating conformationally constrained amino acid residues into synthetic peptides, the 1-aminocyclobutane methyl ester provides a defined degree of backbone restriction intermediate between the highly rigid cyclopropane and the more flexible cyclopentane [5]. This enables fine-tuning of peptide secondary structure (β-turn vs. α-helix propensity) critical for foldamer chemistry and peptidomimetic drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-aminocyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.